molecular formula C19H16FN5OS B2438582 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207015-48-2

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2438582
CAS No.: 1207015-48-2
M. Wt: 381.43
InChI Key: XBSOIFVOPIXSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a thiazole and a triazole moiety. This structural combination has been explored for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and triazole rings through cyclization reactions. The synthetic pathway often utilizes starting materials such as ethoxyphenyl derivatives and fluorophenyl amines.

Anticancer Activity

The anticancer potential of compounds featuring triazole and thiazole moieties has been extensively studied. In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated GI50 values in the low micromolar range against leukemia subpanel cell lines .

CompoundCell Line TestedGI50 Value (μM)
4dLeukemia2.12–4.58
4fLeukemia1.64–3.20

These findings suggest that the incorporation of the thiazole and triazole rings may enhance the anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Compounds containing thiazole and triazole structures have also been reported to exhibit antimicrobial properties. The hybrid nature of these compounds can lead to broad-spectrum activity against various pathogens, including bacteria and fungi. For example, related triazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or triazole rings can significantly influence their potency:

  • Substituents : Electron-withdrawing groups (like fluorine) generally enhance activity due to increased electron density on the nitrogen atoms.
  • Ring Size : The size and planarity of the fused rings can affect binding interactions with biological targets.

Case Studies

Several studies have focused on evaluating the biological activities of similar compounds:

  • Anticancer Studies : A series of thiazolidinone-triazole hybrids were synthesized and tested for their anticancer properties against various cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
  • Antimicrobial Screening : Research has indicated that certain thiazole-triazole hybrids possess significant antibacterial properties against drug-resistant strains, highlighting their potential as novel therapeutic agents .

Properties

IUPAC Name

5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-2-26-15-9-3-12(4-10-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSOIFVOPIXSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.